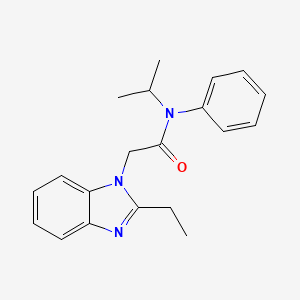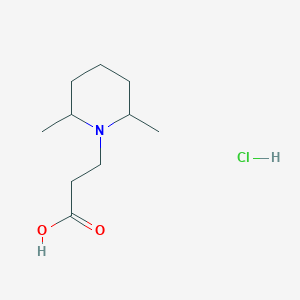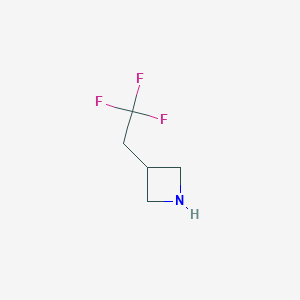![molecular formula C11H14N2 B2411226 4-[(2-Methylpropyl)amino]benzonitrile CAS No. 850570-33-1](/img/structure/B2411226.png)
4-[(2-Methylpropyl)amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-Methylpropyl)amino]benzonitrile” is a chemical compound with the CAS Number: 850570-33-1 . It has a molecular weight of 174.25 .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C11H14N2/c1-10(2)8-14-9-12-5-3-11(7-13)4-6-12/h3-6,10,14H,8-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Structural Analysis 4-[(2-Methylpropyl)amino]benzonitrile derivatives are crucial intermediates in various synthesis processes. For instance, the synthesis of certain HIV-1 reverse transcriptase inhibitors involves intermediates similar to this compound, indicating its importance in the production of antiviral drugs. The synthesis process includes steps like methylation, solvent-free reactions, and purification yielding the final product, whose structure is confirmed through nuclear magnetic resonance spectroscopy, ensuring the absence of impurities Ju Xiu-lia, 2015.
Photophysical and Electronic Properties The photophysical and electronic properties of this compound derivatives like 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) have been a subject of study due to their anomalous dual fluorescence. Research indicates that these compounds exhibit a twisted intramolecular charge-transfer state and a locally excited state. The structure and dynamics of these states have been explored using methods like approximate coupled-cluster singles-and-doubles method CC2, revealing interesting properties like electronic decoupling and twisted geometries. This research contributes to our understanding of the photophysical behavior of such compounds A. Köhn & C. Hättig, 2004.
Cyanation and Derivative Synthesis this compound derivatives are also involved in the synthesis of aromatic compounds. A notable example is the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles. This process utilizes N-nitroso compounds as directing groups and demonstrates the derivative's role in the formation of complex organic structures. The synthesis process accommodates a variety of substituents, leading to moderate to good yields of the desired products J. Dong et al., 2015.
Corrosion Inhibition In the context of industrial applications, certain this compound derivatives like 4-(isopentylamino)-3-nitrobenzonitrile (PANB) have been synthesized and evaluated as corrosion inhibitors for metals like mild steel. Their effectiveness in protecting against corrosion in acidic environments has been assessed through various methods including gravimetric analysis, potentiodynamic polarization curves, and electrochemical impedance spectroscopy. The adsorption behavior of these inhibitors follows specific isotherms, and their performance is supported by computational studies as well A. Chaouiki et al., 2018.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
4-(2-methylpropylamino)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPLOSDESAFWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)

![3-(4-chlorophenyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2411152.png)





![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)

![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)
